BenchChemオンラインストアへようこそ!

N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride

Acetylcholinesterase Irreversible inhibition Structure-activity relationship

N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride (DMEA hydrochloride, CAS 32184-20-6) is a β-haloalkylamine that functions as an irreversible inhibitor of acetylcholinesterase (AChE) via spontaneous cyclization in aqueous solution to the active aziridinium species, N,N-dimethyl-2-phenylaziridinium (DPA), which alkylates the anionic site of the enzyme. The compound additionally produces adrenergic blockade of immediate onset and short duration, along with muscarinic, nicotinic, and curariform activities.

Molecular Formula C10H15Cl2N
Molecular Weight 220.14 g/mol
CAS No. 32184-20-6
Cat. No. B12003974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride
CAS32184-20-6
Molecular FormulaC10H15Cl2N
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=CC=C1)Cl.Cl
InChIInChI=1S/C10H14ClN.ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H
InChIKeyVRBKMMSEBOVMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl 2-Chloro-2-Phenylethylamine Hydrochloride (CAS 32184-20-6): Compound Class and Core Pharmacological Identity for Research Procurement


N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride (DMEA hydrochloride, CAS 32184-20-6) is a β-haloalkylamine that functions as an irreversible inhibitor of acetylcholinesterase (AChE) via spontaneous cyclization in aqueous solution to the active aziridinium species, N,N-dimethyl-2-phenylaziridinium (DPA), which alkylates the anionic site of the enzyme [1]. The compound additionally produces adrenergic blockade of immediate onset and short duration, along with muscarinic, nicotinic, and curariform activities [2]. Synthesized by treatment of N,N-dimethyl-2-hydroxy-2-phenylethylamine with thionyl chloride, DMEA occupies a structurally distinct position among β-haloalkylamines as the adrenergic blocking agent bearing the closest structural resemblance to sympathomimetic β-phenethylamines [2]. The hydrochloride salt form (C₁₀H₁₅Cl₂N, MW 220.14 g/mol) is the standard form for pharmacological dosing and research use [3].

Why N,N-Dimethyl 2-Chloro-2-Phenylethylamine Hydrochloride Cannot Be Assumed Interchangeable with Other β-Haloalkylamines or Substituted Analogs


Substitution of DMEA hydrochloride with structurally related β-haloalkylamines or phenyl-substituted analogs carries a high risk of functional non-equivalence that is predictable from the primary literature. The irreversible AChE-inactivating property of DMEA is exquisitely dependent on the absence of phenyl ring substituents—analogs bearing 3'-hydroxy, 3'-methoxy, 3'-bromo, 4'-bromo, 4'-methoxy, or 3',4'-dibromo groups form only reversible complexes with the enzyme and fail to alkylate [1]. Methylation of the β-carbon (as in M-DMEA) alters ethyleneimmonium ring stability and adrenergic blocking effectiveness relative to DMEA despite similar cyclization rates [2]. Bromo substitution at the 2-position (DMPEA) yields a predominantly reversible α-adrenoceptor antagonist profile with a 42-fold selectivity for α₂- over α₁-adrenoceptors, contrasting with DMEA's irreversible, broad-spectrum adrenergic blockade [3]. Dibenamine and phenoxybenzamine produce adrenergic blockade lasting 3–4 days, whereas DMEA's blockade is of immediate onset and short duration—making them unsuitable substitutes for protocols requiring transient adrenergic interruption [4]. The quantitative evidence below demonstrates that procurement decisions predicated on assumed class-level equivalence will result in fundamentally different experimental outcomes.

Product-Specific Quantitative Differentiation Evidence for N,N-Dimethyl 2-Chloro-2-Phenylethylamine Hydrochloride (CAS 32184-20-6)


Irreversible vs. Reversible Acetylcholinesterase Inactivation: The Unsubstituted Phenyl Ring as a Binary Structural Determinant

DMEA (unsubstituted phenyl ring) produces irreversible, covalent inactivation of erythrocyte acetylcholinesterase, whereas all tested phenyl-substituted analogs—including 3'-hydroxy, 3'-methoxy, 3'-bromo, 4'-bromo, 4'-methoxy, and 3',4'-dibromo derivatives—form only reversible addition complexes with the enzyme and fail to alkylate [1]. The irreversible inactivation is mediated by the corresponding N,N-dimethyl-2-phenylaziridinium ion (DPA), generated spontaneously and quantitatively from the 2-chloroamine progenitor at neutral pH. Neither prolonged dialysis nor incubation with the reactivator 2-pyridine-aldoxime methochloride (PAM) restores enzyme activity after DPA treatment, confirming covalent modification [1]. The inability of substituted analogs to alkylate bears no relationship to the chemical reactivity of their aziridinium rings; rather, only the unsubstituted phenyl ring induces the conformational fit within the anionic compartment required for covalent bond formation [1].

Acetylcholinesterase Irreversible inhibition Structure-activity relationship

Adrenergic Blockade Duration: DMEA (Hours) vs. Dibenamine (3–4 Days) — Selecting for Transient vs. Sustained Receptor Inactivation

DMEA produces adrenergic blockade characterized by immediate onset and relatively short duration, capable of fully blocking the excitatory actions of epinephrine and sympathetic nerve stimulation [1]. In contrast, the prototypical β-haloalkylamine adrenergic blocker Dibenamine (N,N-dibenzyl-β-chloroethylamine) produces blockade persisting for three to four days after a single injection [2]. This represents an approximate 24- to 96-fold difference in blockade duration. DMEA's short-duration blockade is not antagonized by epinephrine co-administration, and all actions are mediated through the intermediate ethyleneimmonium ring form, which produces more intense reactions at a lower threshold dose than the parent compound [1]. Phenoxybenzamine, a clinically used congener of Dibenamine, similarly produces long-lasting (multi-day) irreversible α-adrenoceptor blockade [3].

Adrenergic blockade Duration of action β-Haloalkylamine pharmacology

Ethyleneimmonium Ring Stability and Adrenergic Blocking Effectiveness: DMEA vs. M-DMEA Head-to-Head Pharmacologic Comparison

In a direct head-to-head study, Ferguson (1958) compared DMEA and its 1-methyl analog M-DMEA (N,N-dimethyl-2-chloro-2-phenyl-1-methylethylamine) across multiple pharmacologic parameters [1]. Both compounds formed ethyleneimmonium derivatives at similar rates in solution, but the stability of the immonium ring differed markedly between the two [1]. This differential ring stability translated into distinct pharmacologic profiles: the two compounds differed in adrenergic blocking effectiveness, speed of onset of adrenergic blockade, and production of atropine-resistant salivation [1]. Notably, there were no differences in duration of adrenergic blocking effect, indicating that the pharmacodynamic divergence arises from the reactivity and stability of the active intermediate rather than its persistence [1]. All doses in this study were administered as hydrochlorides, directly relevant to procurement of CAS 32184-20-6 [1].

Ethyleneimmonium ion Ring stability Adrenergic blocking potency

Multi-Target Pharmacological Profile: DMEA Uniquely Combines Irreversible AChE Inhibition with Multi-Receptor Activities vs. Single-Mechanism Adrenergic Blockers

DMEA exhibits a multi-target pharmacological profile that distinguishes it from other β-haloalkylamines. Beyond irreversible AChE inhibition, DMEA demonstrates: (a) potent adrenergic blockade of immediate onset and short duration, capable of fully blocking epinephrine and sympathetic nerve stimulation [1]; (b) muscarinic activity (on salivary gland, 1/5 as potent as acetylcholine) [1]; (c) nicotinic activity [1]; (d) curariform (neuromuscular blocking) activity producing complete but brief curare-like blockade in the cat gastrocnemius preparation [1]; and (e) cholinergic dilatation of the vascular bed with simultaneous removal of sympathetic tone, producing a sharp fall in blood pressure partially reversible by atropine [1]. In contrast, Dibenamine and phenoxybenzamine are characterized primarily as adrenergic blocking agents without the combined AChE-targeting and multi-receptor profile [2]. The Graham & James (1961) structure-activity series confirmed that the dimethylamino substitution pattern on DMEA is essential for this multi-target activity; replacement of methyl groups with larger alkyl chains reduces or abolishes the cholinergic component while retaining anti-adrenaline activity [3].

Polypharmacology Acetylcholinesterase Adrenergic receptor Cholinergic receptor

Stereoselective Recognition by Acetylcholinesterase: Levo-Isomer of DPA Demonstrates Enzyme-Specific Optical Selectivity

Belleau and Tani (1966) demonstrated a significant stereoselectivity of erythrocyte acetylcholinesterase for the levo-isomer of DPA, the aziridinium ion derived from DMEA [1]. This optical selectivity is characteristic of the active surfaces of enzymes in general and of acetylcholinesterase in particular, confirming that the interaction of DPA with AChE occurs at a structurally defined, stereochemically discriminating binding locus—the anionic site [1]. The stereoselective recognition has been exploited for affinity labeling studies: the Kreienkamp et al. (1991) and Weise et al. (1990) studies used [³H]-labeled DPA to map the anionic subsites of acetylcholinesterase from Torpedo californica and cobra venom, identifying specific peptide sequences (Gly-Ala-Glu-Met-Trp-Asn-Pro-Asn) at the binding locus [2]. This stereoselective covalent labeling capability distinguishes DPA (and thus DMEA hydrochloride as its progenitor) from non-stereoselective AChE inhibitors such as physostigmine or organophosphates that target the esteratic rather than anionic site [3].

Stereoselectivity Aziridinium ion Enzyme active site Affinity labeling

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl 2-Chloro-2-Phenylethylamine Hydrochloride (CAS 32184-20-6)


Irreversible Active-Site Mapping of Acetylcholinesterase Anionic Binding Locus via Covalent Affinity Labeling

DMEA hydrochloride serves as the progenitor of DPA, the only aziridinium affinity label that combines irreversible covalent attachment at the AChE anionic site with demonstrated stereoselectivity and defined labeling stoichiometry (2 molecules per 65,000-dalton enzyme unit) [1][2]. The irreversible, non-reactivatable nature of the DPA-enzyme adduct—resistant to both prolonged dialysis and PAM treatment—makes it uniquely suited for proteolytic mapping and peptide sequencing studies aimed at identifying anionic subsite residues, as successfully demonstrated with Torpedo californica and cobra venom AChE [1][2]. Substituted phenyl analogs are categorically unsuitable for this application as they fail to form covalent bonds with the enzyme [1].

Experimental Protocols Requiring Transient, Experimentally Controllable Adrenergic Blockade with Simultaneous Cholinergic System Modulation

When an experimental design requires adrenergic blockade of immediate onset and short duration (hours rather than days), combined with concurrent muscarinic, nicotinic, and curariform activities, DMEA hydrochloride is the appropriate selection over Dibenamine or phenoxybenzamine whose adrenergic blockade persists for 3–4 days [3][4]. This profile is particularly relevant for acute cardiovascular pharmacology studies where recovery of adrenergic responsiveness within the same experimental session is required, and where the compound's structural homology to β-phenethylamines provides additional mechanistic insight into structure-activity relationships at adrenergic receptors [3].

Pharmaceutical Reference Standard for Mianserin Impurity Profiling in ANDA/DMF Regulatory Submissions

CAS 32184-20-6 is formally cataloged as Mianserin Impurity 32 and is utilized as a pharmaceutical impurity reference standard for analytical method development, method validation, and quality control release testing of mianserin active pharmaceutical ingredient . The hydrochloride salt form provides the crystalline, accurately weighable solid required for preparation of reference standard solutions at precisely known concentrations. Procurement of the specifically characterized impurity standard (rather than a generic β-haloalkylamine) is essential for establishing proper chromatographic system suitability and meeting regulatory identification, quantification, and traceability requirements under ICH Q3A/Q3B guidelines .

Structure-Activity Relationship Studies of β-Haloalkylamine Polypharmacology at the Cholinergic-Adrenergic Interface

DMEA hydrochloride is the founding prototype of a distinct subclass of β-haloalkylamines characterized by a phenyl group attached to the β-carbon of the ethylamine chain—a structural feature that confers closer resemblance to adrenaline than Dibenamine-type molecules and underlies the compound's unique multi-target profile spanning AChE, adrenergic receptors, muscarinic receptors, nicotinic receptors, and the neuromuscular junction [3][5]. The Graham & James (1961) series of 60 DMEA analogs established that modification of the N-substituents, halogen, or phenyl ring predictably modulates individual components of this polypharmacology, making DMEA the essential reference baseline compound for any comparative SAR investigation in this chemical space [5].

Quote Request

Request a Quote for N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.